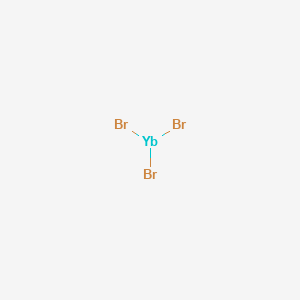

Ytterbium bromide (YbBr3)

Description

BenchChem offers high-quality Ytterbium bromide (YbBr3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ytterbium bromide (YbBr3) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tribromoytterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Yb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLXXQBCQYDKHD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Yb](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

YbBr3, Br3Yb | |

| Record name | ytterbium(III) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ytterbium(III)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065610 | |

| Record name | Ytterbium bromide (YbBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13759-89-2 | |

| Record name | Ytterbium bromide (YbBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13759-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ytterbium bromide (YbBr3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ytterbium bromide (YbBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ytterbium bromide (YbBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ytterbium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Ytterbium Bromide

This guide provides researchers, materials scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and crystal structure analysis of ytterbium bromide. We will delve into the distinct crystallographies of both ytterbium(II) and ytterbium(III) bromides, offering field-proven insights into experimental design and data interpretation.

Introduction: The Duality of Ytterbium Bromide

Ytterbium (Yb), a rare-earth element, exhibits two stable oxidation states in its compounds, +2 and +3.[1] This duality gives rise to two distinct bromide compounds: ytterbium(II) bromide (YbBr₂) and ytterbium(III) bromide (YbBr₃). These compounds differ significantly not only in their stoichiometry but also in their electronic configuration, chemical reactivity, and, most critically, their crystal structures. Understanding these structures is paramount, as the arrangement of atoms in the crystal lattice dictates the material's physical and chemical properties, influencing its application in fields ranging from catalysis in organic synthesis to the development of novel optical materials.[2]

A primary challenge in studying these compounds is their hygroscopic nature; both YbBr₂ and YbBr₃ are highly sensitive to moisture and must be handled under inert atmosphere to prevent the formation of oxybromides or hydrates.[3][4] Furthermore, polymorphism—the ability of a compound to exist in more than one crystal structure—is a key consideration, particularly for complex borohydride derivatives of ytterbium.[5] This guide will elucidate the known structures and provide robust protocols for their synthesis and analysis.

The Structure of Ytterbium(III) Bromide (YbBr₃)

Ytterbium(III) bromide (YbBr₃) is the higher oxidation state compound and is generally more stable under ambient conditions than its Yb(II) counterpart.[1] It typically appears as a white crystalline solid.[6][7] The crystal structure of YbBr₃ is heavily influenced by the coordination preference of the Yb³⁺ ion.

Crystallographic Polymorphs of YbBr₃

Several polymorphs of YbBr₃ have been identified. The most commonly cited structure is the AlCl₃-type, which crystallizes in the trigonal space group R-3.[8] In this arrangement, the Yb³⁺ ions are octahedrally coordinated by six bromide ions. These YbBr₆ octahedra share edges to form two-dimensional sheets that are stacked along the c-axis.[8] Another reported structure possesses a hexagonal P6₃/mmc space group.[9]

The choice of polymorph is often dictated by the synthesis conditions. The causality here relates to thermodynamic versus kinetic control; different temperatures and pressures can stabilize different packing arrangements of the ions in the crystal lattice.

Table 1: Crystallographic Data for Ytterbium(III) Bromide Polymorphs

| Property | Trigonal (AlCl₃-type) | Hexagonal |

| Formula | YbBr₃ | YbBr₃ |

| Crystal System | Trigonal | Hexagonal |

| Space Group | R-3 (No. 148) | P6₃/mmc (No. 194) |

| Lattice Parameters | a = b = 6.76 Å, c = 18.57 Å | a = b = 9.99 Å, c = 3.75 Å |

| α, β, γ | 90°, 90°, 120° | 90°, 90°, 120° |

| Coordination | Yb³⁺ in edge-sharing YbBr₆ octahedra | Yb³⁺ in face-sharing YbBr₆ pentagonal pyramids |

| Yb-Br Bond Lengths | 2.88 Å and 2.89 Å | 2.82 Å |

| Reference | Materials Project (mp-685068)[8] | Materials Project (mp-865605)[9] |

Experimental Protocol: Synthesis of Anhydrous YbBr₃

A self-validating protocol for synthesizing high-purity, anhydrous YbBr₃ suitable for single-crystal X-ray diffraction (SC-XRD) is the ammonium bromide route. This method is effective because the in-situ generation of HBr gas from the thermal decomposition of NH₄Br ensures a completely anhydrous environment, preventing the formation of stable hydrates that are difficult to dehydrate later.

Step-by-Step Methodology:

-

Precursor Mixing: Thoroughly mix ytterbium(III) oxide (Yb₂O₃) with a stoichiometric excess of ammonium bromide (NH₄Br) in an alumina crucible. The excess NH₄Br ensures the complete conversion of the oxide.

-

Initial Heating (Dehydration & Reaction): Place the crucible in a quartz tube furnace. Heat the mixture slowly under a flow of dry, inert gas (e.g., argon) to 200-250°C. Hold at this temperature for several hours. This step removes any adsorbed water and initiates the reaction: Yb₂O₃ + 6 NH₄Br → 2 YbBr₃ + 6 NH₃ + 3 H₂O.[6]

-

High-Temperature Reaction: Gradually increase the temperature to 350-400°C. The NH₄Br will sublime and react with the Yb₂O₃.

-

Purification (Sublimation): After the reaction is complete, further increase the temperature while applying a vacuum to sublime the excess NH₄Br and the newly formed YbBr₃, which can be collected on a cold finger or in a cooler part of the tube.

-

Handling and Storage: The resulting anhydrous YbBr₃ is a white crystalline powder.[6] It must be handled and stored exclusively within an inert-atmosphere glovebox to prevent hydration.

DOT Script for YbBr₃ Synthesis Workflow

Sources

- 1. Ytterbium - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Ytterbium(II) bromide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Ytterbium(III) bromide - Wikipedia [en.wikipedia.org]

- 7. WebElements Periodic Table » Ytterbium » ytterbium tribromide [webelements.com]

- 8. Materials Data on YbBr3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

The Synthesis of Anhydrous Ytterbium(III) Bromide: A Technical Guide for Researchers

This guide provides a comprehensive overview of the synthesis of anhydrous Ytterbium(III) bromide (YbBr₃), a critical precursor in various fields of chemical research, including catalysis and materials science. The hygroscopic nature of lanthanide halides necessitates meticulous attention to anhydrous synthetic techniques to ensure the purity and reactivity of the final product. This document outlines the prevalent and most reliable method for preparing high-purity, anhydrous YbBr₃—the ammonium bromide route—and offers insights into alternative approaches and essential handling practices.

The Challenge of Anhydrous Lanthanide Halides

The synthesis of anhydrous lanthanide halides is a common yet crucial task in inorganic chemistry. The primary challenge lies in the propensity of lanthanide cations to coordinate with water molecules, forming stable hydrates. Simple thermal dehydration of these hydrated salts is often ineffective and typically leads to the formation of undesired oxyhalides, which can be detrimental to subsequent chemical reactions. Therefore, methods that circumvent the formation of stable hydrates or effectively remove water without introducing oxygen are paramount.

The Ammonium Bromide Route: A Superior Method

The ammonium bromide route is a widely adopted and highly effective method for the preparation of anhydrous rare earth bromides, including Ytterbium(III) bromide. This method involves the reaction of Ytterbium(III) oxide (Yb₂O₃) with an excess of ammonium bromide (NH₄Br) under a controlled heating program in a vacuum or inert atmosphere.

Underlying Principles

The success of the ammonium bromide route hinges on several key chemical principles:

-

In situ formation of a reactive brominating agent: At elevated temperatures, ammonium bromide decomposes to ammonia (NH₃) and hydrogen bromide (HBr). The in situ generated HBr is a potent brominating agent that reacts with the ytterbium oxide.

-

Formation of a stable intermediate complex: The reaction proceeds through the formation of an ammonium hexabromoytterbate(III) intermediate, (NH₄)₃YbBr₆. This complex is stable at moderate temperatures and serves to protect the ytterbium cation from hydrolysis by any trace amounts of water.

-

Thermal decomposition to the anhydrous product: Upon further heating under vacuum, the ammonium hexabromoytterbate(III) complex decomposes, subliming off ammonium bromide and leaving behind pure, anhydrous Ytterbium(III) bromide. The sublimation of excess NH₄Br also aids in the removal of any residual water.

Detailed Experimental Protocol

This protocol is a synthesis of established procedures for the ammonium bromide route.

Materials and Equipment:

-

Ytterbium(III) oxide (Yb₂O₃, 99.9% or higher purity)

-

Ammonium bromide (NH₄Br, analytical grade)

-

Quartz or high-purity alumina boat

-

Tube furnace with temperature controller

-

Schlenk line or vacuum system capable of reaching at least 10⁻³ mbar

-

Inert gas supply (Argon or Nitrogen)

-

Glovebox for handling the final product

Step-by-Step Procedure:

-

Mixing of Reactants: In an agate mortar, thoroughly grind a stoichiometric excess of ammonium bromide with Ytterbium(III) oxide. A molar ratio of approximately 1:10 (Yb₂O₃:NH₄Br) is recommended to ensure complete reaction and to drive the equilibrium towards the formation of the bromide.

-

Reaction Setup: Place the finely ground mixture into a quartz or alumina boat and position it in the center of a quartz tube within a tube furnace. Connect the quartz tube to a Schlenk line or vacuum system.

-

Initial Purging: Evacuate the system and backfill with a dry, inert gas (e.g., Argon) several times to remove air and moisture.

-

Controlled Heating Program: Under a gentle flow of inert gas or under dynamic vacuum, initiate the following heating program:

-

Step 1 (Drying): Slowly heat the mixture to 150 °C and hold for 1-2 hours to remove any physisorbed water from the starting materials.

-

Step 2 (Reaction and Intermediate Formation): Gradually increase the temperature to 300-350 °C and maintain for 4-6 hours. During this phase, the reaction between Yb₂O₃ and NH₄Br occurs, forming the (NH₄)₃YbBr₆ intermediate.

-

Step 3 (Decomposition and Sublimation): Increase the temperature to 400-450 °C under high vacuum. This will cause the decomposition of the intermediate and the sublimation of excess ammonium bromide, which will deposit in the cooler parts of the reaction tube. Hold at this temperature for several hours until no more sublimation is observed.

-

Step 4 (Final Purification): For very high purity, the temperature can be slowly raised to just below the melting point of YbBr₃ (approximately 677 °C) under high vacuum to ensure the removal of all volatile impurities.

-

-

Cooling and Product Recovery: After the reaction is complete, cool the furnace to room temperature under vacuum or an inert atmosphere. The white, crystalline anhydrous Ytterbium(III) bromide will remain in the boat.

-

Handling and Storage: Immediately transfer the product to a dry glovebox for handling and storage. Anhydrous YbBr₃ is highly hygroscopic and will readily absorb atmospheric moisture. It should be stored in a sealed container under an inert atmosphere.

Visualization of the Workflow

Caption: Workflow for the synthesis of anhydrous YbBr₃ via the ammonium bromide route.

Alternative Synthetic Routes

While the ammonium bromide route is generally preferred, other methods for synthesizing anhydrous Ytterbium(III) bromide exist.

Direct Synthesis from Elements

Anhydrous Ytterbium(III) bromide can be prepared by the direct reaction of ytterbium metal with bromine gas.

Reaction: 2 Yb(s) + 3 Br₂(g) → 2 YbBr₃(s)

This method can yield a very pure product, but it requires the handling of highly reactive and corrosive elemental bromine and ytterbium metal, which can be pyrophoric, especially in powdered form. The reaction is typically carried out in a sealed tube or a controlled atmosphere reactor.

Dehydration of Hydrated Ytterbium(III) Bromide

Starting from Ytterbium(III) oxide, one can first synthesize the hydrated salt, YbBr₃·6H₂O, by dissolving the oxide in hydrobromic acid.

Reaction: Yb₂O₃ + 6 HBr → 2 YbBr₃ + 3 H₂O

However, as previously mentioned, the subsequent dehydration of the hexahydrate is challenging. Simple heating in a vacuum will likely result in the formation of ytterbium oxybromide (YbOBr). To circumvent this, the dehydration can be attempted in the presence of a dehydrating agent or under a stream of dry hydrogen bromide gas, but these methods are often less reliable and more complex than the ammonium bromide route.

Characterization of Anhydrous Ytterbium(III) Bromide

The purity and anhydrous nature of the synthesized YbBr₃ should be confirmed by appropriate analytical techniques.

-

X-ray Diffraction (XRD): Powder XRD is the most definitive method to confirm the crystal structure of the anhydrous bromide and to detect the presence of any oxybromide or oxide impurities.

-

Elemental Analysis: To confirm the correct stoichiometry of ytterbium and bromide.

-

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the product and to confirm the absence of water or other volatile impurities.

Safety and Handling Precautions

The synthesis of anhydrous Ytterbium(III) bromide involves several hazards that must be addressed with appropriate safety measures.

-

High Temperatures: The use of a tube furnace requires proper insulation and adherence to standard operating procedures for high-temperature equipment.

-

Vacuum Systems: Ensure that all glassware and connections are sound and can withstand the applied vacuum to prevent implosion.

-

Chemical Hazards:

-

Ammonium bromide: Can cause skin and eye irritation.

-

Hydrogen bromide (in situ generated): Corrosive and toxic upon inhalation. The entire synthesis should be conducted in a well-ventilated fume hood.

-

Anhydrous Ytterbium(III) bromide: The final product is a fine, white powder that can be an irritant. Due to its hygroscopic nature, it should be handled exclusively in an inert atmosphere glovebox to prevent reaction with moisture and air.

-

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Quantitative Data Summary

| Property | Value |

| Chemical Formula | YbBr₃ |

| Molar Mass | 412.77 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 677 °C |

| Boiling Point | 1800 °C |

| Crystal Structure | Trigonal |

| Solubility | Soluble in water (reacts to form hydrate) |

| Key Synthesis Reagents | Yb₂O₃, NH₄Br |

| Recommended Molar Ratio | 1:10 (Yb₂O₃:NH₄Br) |

| Reaction Temperature | 300-450 °C |

Conclusion

The synthesis of anhydrous Ytterbium(III) bromide is a critical enabling step for a wide range of research applications. The ammonium bromide route stands out as the most reliable and accessible method for producing high-purity, anhydrous material. By understanding the underlying chemical principles and adhering to a meticulous experimental protocol, researchers can confidently prepare this valuable reagent. Proper characterization and stringent anhydrous handling techniques are essential to maintain the integrity of the final product and to ensure the success of subsequent applications.

References

-

Wikipedia. Ytterbium(III) bromide. [Link]

- Meyer, G., Dötsch, S., & Staffel, T. (1987). The ammonium-bromide route to anhydrous rare earth bromides MBr3. Journal of the Less Common Metals, 127, 155–160.

-

Stanford Advanced Materials. Ytterbium (III) Bromide, Ultra Dry (REO). [Link]

- Taylor, M. D. (1962). Preparation of Anhydrous Lanthanon Halides. Chemical Reviews, 62(6), 503–511.

-

Science Info. Ytterbium (Yb) Element: History, Properties, Reactions, Uses. [Link]

Unveiling the Quantum Tapestry: A Technical Guide to the Low-Temperature Magnetic Properties of Ytterbium(III) Bromide (YbBr3)

For Researchers, Scientists, and Professionals in Quantum Materials and Drug Development

Abstract

Ytterbium(III) bromide (YbBr₃) has emerged as a fascinating platform for exploring quantum magnetism. At low temperatures, the intricate interplay between its crystal structure, the electronic properties of the Ytterbium (Yb³⁺) ion, and subtle magnetic interactions gives rise to a rich tapestry of quantum phenomena. This in-depth technical guide provides a comprehensive overview of the magnetic properties of YbBr₃ at low temperatures, synthesizing current experimental observations and theoretical understanding. We delve into the material's crystallographic and electronic structure, detail the experimental methodologies for probing its magnetic behavior, and explore the theoretical models that aim to unravel its quantum ground state. This guide is intended to serve as a valuable resource for researchers navigating the exciting landscape of quantum materials.

Introduction: The Allure of Quantum Magnetism in YbBr₃

The quest to understand and harness quantum mechanics has led scientists to explore materials where quantum effects manifest on a macroscopic scale. Among these, quantum magnets—materials where the magnetic moments of atoms behave according to the laws of quantum mechanics down to the lowest temperatures—offer a fertile ground for discovering new states of matter. Ytterbium(III) bromide (YbBr₃) has recently garnered significant attention as a promising candidate for realizing exotic quantum magnetic states.

The Yb³⁺ ion, with its 4f¹³ electronic configuration, possesses a single unpaired electron hole, resulting in an effective spin-1/2 moment at low temperatures. When these ions are arranged in specific crystal lattice geometries, such as the honeycomb lattice, strong quantum fluctuations can prevent the establishment of conventional long-range magnetic order, potentially leading to the emergence of a quantum spin liquid state. This state is characterized by long-range quantum entanglement and fractionalized excitations, which are of fundamental interest and hold potential for applications in quantum information processing. This guide provides a detailed exploration of the key aspects of YbBr₃ that make it a compelling subject of study in the field of quantum magnetism.

The Foundation: Crystallographic and Electronic Structure of YbBr₃

The magnetic properties of any material are intrinsically linked to its crystal and electronic structure. In YbBr₃, these elements provide the stage for the fascinating quantum phenomena observed at low temperatures.

Crystal Structure: A Honeycomb Lattice of Magnetic Ions

While several crystal structures have been reported for YbBr₃ under different conditions, the phase of primary interest for its low-temperature magnetic properties crystallizes in a rhombohedral space group (R-3, No. 148).[1] In this structure, the Yb³⁺ ions form perfectly two-dimensional honeycomb lattices, which are stacked along the c-axis and separated by layers of bromide ions. This layered van der Waals nature of the material is crucial, as it leads to quasi-two-dimensional magnetic behavior.

It is important to note that other crystal structures, such as a trigonal phase, have also been reported for YbBr₃.[2] These different polymorphs may exhibit distinct magnetic properties, and careful sample characterization is therefore paramount for any investigation. The synthesis of high-quality single crystals is essential for probing the anisotropic nature of the magnetic interactions.[3][4]

DOT Script for YbBr₃ Honeycomb Lattice

Caption: 2D representation of the honeycomb lattice formed by Yb³⁺ ions in YbBr₃.

Electronic Configuration and Crystal Field Effects

The magnetic properties of YbBr₃ are dictated by the behavior of the Yb³⁺ ions. The Yb³⁺ ion has a 4f¹³ electronic configuration, which is equivalent to a single hole in the otherwise filled 4f shell. The strong spin-orbit coupling in the lanthanides splits the ⁷F term, resulting in a ground state multiplet with total angular momentum J = 7/2 and an excited state multiplet with J = 5/2.

In the crystalline environment of YbBr₃, the electrostatic field generated by the surrounding bromide ligands—the crystal electric field (CEF)—lifts the degeneracy of the J = 7/2 ground state multiplet. This CEF splitting results in a series of Kramers doublets.[1][5][6][7][8][9] At low temperatures (typically below 100 K), only the lowest-lying Kramers doublet is thermally populated. This ground state doublet can be described by an effective spin-1/2 (S=1/2), which is the fundamental magnetic degree of freedom in YbBr₃ at low temperatures. The CEF also introduces a significant magnetic anisotropy, meaning the magnetic properties depend on the direction of an applied magnetic field relative to the crystal axes.

Probing the Quantum Realm: Experimental Methodologies

A multi-pronged experimental approach is necessary to fully characterize the low-temperature magnetic properties of YbBr₃. This section outlines the key experimental techniques and provides insights into their practical application.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide a fundamental characterization of the magnetic response of a material to an applied magnetic field.

Experimental Protocol:

-

Sample Preparation: A high-quality single crystal of YbBr₃ is oriented along a specific crystallographic axis (e.g., parallel and perpendicular to the c-axis). The crystal is mounted on a sample holder using a minimal amount of non-magnetic grease or varnish to ensure good thermal contact while minimizing the background signal.

-

Measurement: The magnetic moment of the sample is measured as a function of temperature (typically from 300 K down to as low as 0.1 K) and applied magnetic field using a sensitive magnetometer, such as a Superconducting Quantum Interference Device (SQUID) or a Vibrating Sample Magnetometer (VSM).

-

Data Acquisition: Both zero-field-cooled (ZFC) and field-cooled (FC) measurements are performed to check for any history-dependent effects, such as spin-glass freezing.

-

Data Analysis: The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent ions. The magnetic susceptibility (χ) is then calculated as M/H, where M is the measured magnetic moment and H is the applied magnetic field.

Insights from Causality: The anisotropy in the magnetic susceptibility (χ∥ vs. χ⊥) provides direct information about the anisotropy of the Yb³⁺ magnetic moment, which is a consequence of the CEF.[1] Deviations from the Curie-Weiss law at low temperatures can indicate the presence of significant magnetic correlations between the Yb³⁺ moments.

Specific Heat Measurements

Specific heat measurements are a powerful tool for probing the low-energy excitations of a magnetic system and identifying magnetic phase transitions.

Experimental Protocol:

-

Sample Preparation: A small, thin single crystal of YbBr₃ is attached to a calorimeter platform with a thin layer of thermal grease to ensure good thermal contact. The mass of the sample and the grease are precisely measured.

-

Measurement: The heat capacity of the sample is measured as a function of temperature, typically from several Kelvin down to millikelvin temperatures, using a relaxation or adiabatic heat pulse method in a cryostat such as a Physical Property Measurement System (PPMS).[10][11][12][13]

-

Addenda Correction: A separate measurement of the heat capacity of the platform and grease (the addenda) is performed and subtracted from the total measured heat capacity to obtain the heat capacity of the sample alone.

-

Lattice Contribution Subtraction: To isolate the magnetic contribution to the specific heat, the lattice contribution (phonons) must be subtracted. This is often achieved by measuring the heat capacity of a non-magnetic, isostructural analogue (e.g., LuBr₃) or by fitting the high-temperature data to a Debye model.

Insights from Causality: A sharp peak in the magnetic specific heat as a function of temperature is a hallmark of a long-range magnetic ordering transition. In the absence of such a peak, a broad hump can indicate the development of short-range magnetic correlations. The temperature dependence of the magnetic specific heat at the lowest temperatures can provide clues about the nature of the ground state and its low-energy excitations.

Inelastic Neutron Scattering

Inelastic neutron scattering (INS) is an unparalleled technique for directly probing the magnetic excitation spectrum (e.g., magnons, spinons) of a material.[14][15][16][17]

Experimental Protocol:

-

Sample Preparation: A large, high-quality single crystal (or co-aligned array of single crystals) of YbBr₃ is required for INS experiments. The crystal is mounted on an aluminum holder in a specific orientation within a cryostat capable of reaching low temperatures and often equipped with a superconducting magnet.

-

Instrumentation: The experiment is performed at a neutron scattering facility using a triple-axis spectrometer (TAS) or a time-of-flight (TOF) spectrometer. The incident neutron energy and the scattering angles are carefully chosen to access the relevant energy and momentum transfers.

-

Data Collection: The intensity of scattered neutrons is measured as a function of energy and momentum transfer, providing a map of the magnetic excitation spectrum.

-

Data Analysis: The raw data is corrected for background scattering and instrumental resolution. The resulting dynamic structure factor, S(Q, ω), contains detailed information about the magnetic interactions and the nature of the magnetic excitations.

Insights from Causality: In a conventionally ordered magnet, INS would reveal well-defined, dispersive magnon modes. In a quantum spin liquid, the spectrum is expected to be broad and continuous, reflecting the presence of fractionalized excitations like spinons. The application of a magnetic field can be used to tune the magnetic state and study the evolution of the excitation spectrum.

DOT Script for a General Experimental Workflow

Caption: A generalized workflow for the investigation of magnetic materials.

Theoretical Framework: Deciphering the Quantum Interactions

The experimental observations of the magnetic properties of YbBr₃ are interpreted within a theoretical framework that considers the interplay of various interactions at the quantum level.

The Anisotropic Heisenberg Model on a Honeycomb Lattice

The fundamental model used to describe the magnetic interactions in YbBr₃ is the anisotropic Heisenberg model on a honeycomb lattice.[18][19][20][21] The Hamiltonian for this model can be written as:

H = Σ⟨i,j⟩ [ Jz * Si^z * Sj^z + Jxy * (Si^x * Sj^x + Si^y * Sj^y) ]

where the sum is over nearest-neighbor pairs of spins, Si represents the effective spin-1/2 operator at site i, and Jz and Jxy are the anisotropic exchange couplings. The relative strengths of Jz and Jxy, along with the presence of further-neighbor interactions, determine the magnetic ground state of the system.

The Role of Anisotropic Exchange and Frustration

In rare-earth magnets like YbBr₃, the exchange interactions between the effective spin-1/2 moments are highly anisotropic due to the strong spin-orbit coupling. This anisotropy is a direct consequence of the CEF and the nature of the superexchange pathways through the bromide ligands. This can lead to bond-dependent interactions, a key ingredient in the celebrated Kitaev model, which hosts a quantum spin liquid ground state. While YbBr₃ is not a perfect realization of the Kitaev model, the presence of anisotropic and potentially frustrated interactions is believed to be responsible for its intriguing magnetic properties.

Summary of Key Magnetic Properties and Outlook

The low-temperature magnetic properties of YbBr₃ are characterized by:

-

Effective Spin-1/2 Moments: The Yb³⁺ ions behave as effective S=1/2 quantum spins at low temperatures.

-

Honeycomb Lattice Geometry: The arrangement of Yb³⁺ ions in a honeycomb lattice provides a platform for frustrated magnetism.

-

Anisotropic Magnetic Properties: The magnetic susceptibility and other properties are highly anisotropic, a direct consequence of the crystal electric field.

-

Evidence for Quantum Fluctuations: The absence of long-range magnetic order down to very low temperatures in some studies suggests that strong quantum fluctuations play a dominant role, preventing the system from ordering classically.

The study of YbBr₃ is at the forefront of research in quantum magnetism. Future investigations will likely focus on refining the theoretical models to more accurately capture the complex interplay of interactions in this material. The synthesis of even higher quality single crystals will be crucial for performing more precise experimental measurements. The continued exploration of YbBr₃ and related materials promises to deepen our understanding of quantum matter and may pave the way for the development of novel quantum technologies.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ytterbium(III) bromide - Wikipedia [en.wikipedia.org]

- 3. Atypical antiferromagnetic ordering in single crystalline quasi-2D honeycomb magnet YbI3 [arxiv.org]

- 4. Single Crystal X-Ray Diffraction Studies on Magnetic Yb<sub>5</sub>Co<sub>4</sub>Ge<sub>10</sub> [file.scirp.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. OPG [opg.optica.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. oxfordneutronschool.org [oxfordneutronschool.org]

- 16. Inelastic Neutron Scattering | Encyclopedia MDPI [encyclopedia.pub]

- 17. phas.ubc.ca [phas.ubc.ca]

- 18. [1201.1505] Anisotropic frustrated Heisenberg model on the honeycomb lattice [arxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benasque.org [benasque.org]

quantum spin liquid behavior in YbBr3

An In-depth Technical Guide: Probing the Quantum Spin Liquid State in YbBr₃

Foreword

The pursuit of the quantum spin liquid (QSL) state, a phase of matter predicted over four decades ago, represents a frontier in condensed matter physics.[1][2] In this exotic state, strong quantum fluctuations prevent the magnetic moments from ordering, even at absolute zero, leading to a highly entangled, liquid-like arrangement of spins.[3][4][5] Such systems are not merely a scientific curiosity; their hallmark properties, such as long-range quantum entanglement and fractionalized excitations, are believed to hold immense potential for developing fault-tolerant quantum computers and understanding complex phenomena like high-temperature superconductivity.[5][6]

Identifying and characterizing QSL candidate materials remains a formidable challenge, as the definitive experimental signatures are subtle and require a confluence of evidence from multiple, highly sensitive techniques.[4][7] This guide focuses on Ytterbium (III) Bromide (YbBr₃), a material that has emerged as a compelling candidate for realizing a QSL on a honeycomb lattice. Unlike many other candidates, YbBr₃'s intriguing behavior appears to arise from competing Heisenberg interactions rather than the bond-dependent Kitaev interactions, offering a new pathway to explore this elusive state of matter.[7]

This document serves as a technical guide for researchers and scientists. It provides a synthesis of the current understanding of YbBr₃, details the causality behind experimental choices, and presents validated protocols for its study.

The Case for YbBr₃: A New Perspective on the Honeycomb Lattice

The defining characteristic of a quantum spin liquid is the absence of long-range magnetic order at T=0 K.[7] In conventional magnetic materials, as temperature decreases, the spins align in a regular, ordered pattern, such as a ferromagnetic or antiferromagnetic arrangement. In a QSL, however, the spins remain in a perpetually fluctuating, disordered state due to geometric frustration or strong quantum effects.[3][5]

YbBr₃ crystallizes into a structure where the magnetic Yb³⁺ ions, which possess an effective spin-1/2 moment at low temperatures, form a nearly perfect two-dimensional honeycomb lattice.[7] This lattice is renowned as the playground for the Kitaev model, a celebrated theoretical framework for a QSL with Majorana fermion excitations.[1] However, the significance of YbBr₃ lies in its deviation from this paradigm. Experimental evidence strongly suggests that its ground state is dominated by competing nearest-neighbor and next-nearest-neighbor Heisenberg exchange interactions.[7]

Crucially, thermodynamic and neutron scattering measurements demonstrate that YbBr₃ avoids any magnetic long-range order down to at least 100 mK.[7] This profound resistance to ordering, despite significant magnetic interactions, is the primary indicator that it hosts a non-trivial quantum ground state, making it a prime candidate for in-depth investigation.

Crystal and Electronic Structure

The Yb³⁺ ions in YbBr₃ are arranged in layers of edge-sharing YbBr₆ octahedra, forming the characteristic honeycomb network. The large separation between these layers imparts a quasi-two-dimensional character to the magnetism. The Yb³⁺ ion has a 4f¹³ electronic configuration, which, under the influence of the crystalline electric field, results in a Kramers doublet ground state. At sufficiently low temperatures, only this doublet is populated, giving the ion an effective spin-1/2 (J_eff = 1/2) magnetic moment.

Table 1: Key Physical Properties of Ytterbium (III) Bromide (YbBr₃)

| Property | Value | Source |

| Chemical Formula | YbBr₃ | [8][9][10] |

| Molar Mass | 412.77 g/mol | [9] |

| Crystal System | Trigonal | [9] |

| Space Group | R-3 (No. 148) | [9] |

| Appearance | White crystalline solid | [8][9] |

| Yb³⁺ Lattice | 2D Honeycomb | [7] |

| Magnetic Ion | Ytterbium (Yb³⁺) | [8] |

| Effective Spin | S = 1/2 | [7] |

| Ordering Temperature | No order observed down to 100 mK | [7] |

Core Experimental Evidence: The Signature of Fractionalized Excitations

The most compelling evidence for QSL behavior in YbBr₃ comes from inelastic neutron scattering (INS), a powerful technique that directly probes the energy and momentum of magnetic excitations.[7][11][12]

Inelastic Neutron Scattering (INS)

In a conventional magnet, the elementary magnetic excitations are spin waves, or magnons, which appear as sharp, well-defined modes in an INS experiment. The discovery in YbBr₃ was profoundly different. Instead of sharp magnon peaks, the dynamic spin-spin correlation function reveals a broad, gapless continuum of scattering.[7]

This continuum is a hallmark signature of a QSL, indicating the presence of fractionalized excitations.[1][13] In this state, the fundamental spin-1 magnon "breaks apart" into constituent particles—in this case, likely spinons—which can propagate independently. The observed scattering continuum in YbBr₃ is consistent with theoretical models of plaquette-type fluctuations on the honeycomb lattice.[7] This finding is a direct experimental visualization of the unconventional spin dynamics that define a QSL.

Caption: Contrasting excitations in ordered vs. QSL states.

Thermodynamic Probes

Measurements of specific heat and magnetic susceptibility provide crucial, complementary evidence.

-

Magnetic Susceptibility: In YbBr₃, magnetic susceptibility measurements show no signs of divergence or sharp cusps that would indicate a phase transition to a magnetically ordered state, even at temperatures as low as 100 mK. This confirms the absence of conventional ordering.[7]

-

Specific Heat: The low-temperature specific heat can reveal the nature of the low-energy excitations. In some QSLs, a power-law dependence of specific heat (e.g., T² or a linear term in T) points to the existence of gapless excitations, consistent with the gapless continuum seen in INS.[14][15]

Experimental Protocols: A Self-Validating Workflow

Reproducibility and accuracy are paramount. The following protocols outline the key experimental workflows for investigating YbBr₃. The causality behind each step is explained to ensure a self-validating system.

Synthesis of YbBr₃ Single Crystals

High-quality single crystals are essential for intrinsic property measurements, particularly for INS, which requires large, well-oriented samples. A vapor transport method is often suitable for producing high-purity crystals of rare-earth halides.[16]

Protocol: Chemical Vapor Transport Synthesis

-

Precursor Preparation: Start with high-purity Ytterbium powder (99.9% or higher) and anhydrous Ytterbium (III) Bromide (YbBr₃) powder. The initial powder can be synthesized by reacting Yb₂O₃ with hydrobromic acid and subsequently dehydrating the resulting hydrate by heating with ammonium bromide in a vacuum.[9]

-

Ampoule Sealing: Place the anhydrous YbBr₃ powder in a quartz ampoule. Evacuate the ampoule to a high vacuum (~10⁻⁶ Torr) and seal it. The vacuum is critical to prevent oxidation and contamination at high temperatures.

-

Two-Zone Furnace Growth: Place the sealed ampoule in a two-zone horizontal tube furnace.

-

Source Zone (T₂): Heat the end of the ampoule containing the powder to approximately 850-900°C. This sublimates the YbBr₃.

-

Growth Zone (T₁): Maintain the other end of the ampoule at a slightly lower temperature, creating a temperature gradient (e.g., T₁ ≈ 800-850°C).

-

-

Crystal Growth: The gaseous YbBr₃ will travel down the temperature gradient and recrystallize in the cooler growth zone. This process should be carried out slowly over several days to a week to allow for the formation of large, high-quality single crystals.

-

Cooling and Extraction: After the growth period, slowly cool the furnace to room temperature over 24-48 hours to prevent thermal shock and cracking of the crystals. Carefully extract the crystals from the ampoule in an inert atmosphere (e.g., an argon-filled glovebox) as YbBr₃ can be hygroscopic.

Caption: Chemical vapor transport for YbBr₃ crystal growth.

Inelastic Neutron Scattering (INS) Measurement

The goal of this experiment is to map the dynamic structure factor, S(Q, ω), which provides the intensity of magnetic scattering as a function of momentum transfer (Q) and energy transfer (ω).

Protocol: Triple-Axis Spectrometer INS

-

Crystal Co-alignment: Select several high-quality single crystals of YbBr₃. Co-align them on an aluminum plate using a Laue X-ray diffractometer to ensure their crystallographic axes are precisely aligned. This maximizes the signal by creating a larger effective sample volume.

-

Sample Mounting: Mount the aligned crystal array in a low-temperature cryostat or dilution refrigerator capable of reaching temperatures below 1 K. The sample must be oriented correctly with respect to the incident neutron beam to probe specific directions in reciprocal space (e.g., along high-symmetry directions of the honeycomb lattice).

-

Spectrometer Setup: Use a triple-axis spectrometer. The monochromator selects the incident neutron energy (Eᵢ) and the analyzer selects the final neutron energy (E_f). The energy transfer is ħω = Eᵢ - E_f.

-

Data Collection:

-

Elastic Scan: Perform scans at ħω = 0 to locate the positions of nuclear Bragg peaks. This confirms the crystal orientation and checks for any structural phase transitions.

-

Constant-Q Scans: Fix the momentum transfer (Q) at a point of interest in the Brillouin zone and scan the energy transfer (ω). This measures the energy spectrum of excitations at that specific momentum.

-

Constant-E Scans: Fix the energy transfer (ω) and scan the momentum transfer (Q) along a high-symmetry direction. This maps the momentum dependence of excitations at a specific energy.

-

-

Data Analysis: Combine multiple scans to construct a color map of the scattering intensity in the Q-ω plane. A broad continuum of scattering, rather than sharp lines, provides evidence for fractionalized excitations.[7]

Caption: Workflow for an INS experiment on YbBr₃.

Conclusion and Outlook

The accumulated evidence strongly positions YbBr₃ as a fascinating quantum spin liquid candidate. Its significance is twofold: it demonstrates that the honeycomb lattice can host a QSL state driven by mechanisms beyond the well-known Kitaev interaction, and it presents a relatively clean material system for studying the hallmark QSL property of fractionalized excitations.[7] The broad continuum of scattering observed via INS provides a compelling, direct window into this exotic quantum state.[7]

Future research should focus on further characterizing the nature of the excitations. Applying external perturbations such as high magnetic fields and pressure can tune the interactions and potentially induce quantum phase transitions into nearby ordered or different QSL states. Probes like thermal Hall conductivity could provide evidence for exotic quasiparticles. The continued study of YbBr₃ and related materials will undoubtedly deepen our understanding of quantum magnetism and bring us closer to harnessing the profound properties of quantum matter.

References

-

Observation of plaquette fuctuations in the spin-1/2 honeycomb lattice YbBr3. (2021). Swiss neutron news. [Link]

-

Inelastic neutron scattering of YbCl3 at low applied fields Measured... - ResearchGate. ResearchGate. [Link]

-

New candidate emerges for a quantum spin liquid. (2007). Physics Today. [Link]

-

Quantum Spin Liquid: Physicists Detect New Quantum State of Matter in 2D Material. (2016). Sci-News.com. [Link]

-

Ytterbium tribromide. WebElements Periodic Table. [Link]

-

Possible Dirac quantum spin liquid in the kagome quantum antiferromagnet YCu3(OH)6Br2[Brx(OH)1−x]. (2022). Physical Review B. [Link]

-

Ytterbium(III) bromide. Wikipedia. [Link]

-

Scientists discover new quantum spin liquid. (2019). University of Liverpool News. [Link]

-

Experimental identification of quantum spin liquids. (2019). arXiv.org. [Link]

-

Signs of Exotic 'Quantum Spin Liquid' Observed in Unexpected Material. (2019). Sci.News. [Link]

-

Experimental identification of quantum spin liquids. (2019). ResearchGate. [Link]

-

Ytterbium. Wikipedia. [Link]

-

Inelastic Neutron Scattering. Encyclopedia MDPI. [Link]

-

Inelastic Neutron Scattering: Prospects for Measuring Atomic Vibrations of Nucleic Acids. (2026). Methods in Molecular Biology. [Link]

-

Yb 3 + speciation and energy-transfer dynamics in quantum-cutting Yb 3 + -doped CsPb Cl 3 perovskite nanocrystals and single crystals. ResearchGate. [Link]

-

Structural and mass transport properties of liquid ytterbium in the temperature range 1123 K-1473 K. (2022). Chinese Physics B. [Link]

-

Ytterbium bromide (YbBr3). PubChem. [Link]

-

Inelastic neutron scattering. EPJ Web of Conferences. [Link]

-

YbMgGaO4: A Triangular‐Lattice Quantum Spin Liquid Candidate. ResearchGate. [Link]

-

Possible Dirac quantum spin liquid in the kagome quantum antiferromagnet YCu 3 ( OH ) 6 Br 2 [ Br x ( OH ) 1 − x ]. ResearchGate. [Link]

-

UV-assisted rapid synthesis of high quality CsPbBr3 perovskite single crystals. Materials Advances. [Link]

-

Basic Elements of Neutron Inelastic Scattering. University of Virginia. [Link]

-

Growth of a Sub-Centimeter-Sized CsPbBr 3 Bulk Single Crystal Using an Anti-Solvent Precipitation Method. MDPI. [Link]

-

Structure and magnetism of the triangular lattice material YbBO 3. PubMed. [Link]

-

Structure and magnetism of the triangular lattice material YbBO3. ResearchGate. [Link]

-

Atypical antiferromagnetic ordering in single crystalline quasi-2D honeycomb magnet YbI3. (2024). arXiv.org. [Link]

Sources

- 1. Quantum Spin Liquid: Physicists Detect New Quantum State of Matter in 2D Material | Physics | Sci-News.com [sci.news]

- 2. Signs of Exotic ‘Quantum Spin Liquid’ Observed in Unexpected Material | Sci.News [sci.news]

- 3. New candidate emerges for a quantum spin liquid - Physics Today [physicstoday.aip.org]

- 4. [1904.04435] Experimental identification of quantum spin liquids [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Scientists discover new quantum spin liquid - News - University of Liverpool [news.liverpool.ac.uk]

- 7. Observation of plaquette fuctuations in the spin-1/2 honeycomb lattice YbBr3 [boris-portal.unibe.ch]

- 8. WebElements Periodic Table » Ytterbium » ytterbium tribromide [webelements.com]

- 9. Ytterbium(III) bromide - Wikipedia [en.wikipedia.org]

- 10. Ytterbium bromide (YbBr3) | Br3Yb | CID 83708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. epj-conferences.org [epj-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. sc8.iphy.ac.cn [sc8.iphy.ac.cn]

- 15. researchgate.net [researchgate.net]

- 16. Atypical antiferromagnetic ordering in single crystalline quasi-2D honeycomb magnet YbI3 [arxiv.org]

spectroscopic characterization of YbBr molecule

An In-depth Technical Guide to the Spectroscopic Characterization of the Ytterbium Monobromide (YbBr) Molecule

Authored by: A Senior Application Scientist

Preamble: The Significance of YbBr in Modern Molecular Physics

The ytterbium monobromide (YbBr) molecule, a member of the lanthanide monohalide family, has emerged as a molecule of significant interest for fundamental research in physics and chemistry. Its unique electronic structure, characterized by an unpaired electron spin isolated from the closed-shell Yb²⁺ core, makes it an excellent candidate for studies in laser cooling and trapping, precision measurements of fundamental constants, and investigations into quantum information processing. A thorough spectroscopic characterization is the foundational step required to unlock these applications, as it provides the precise map of energy levels needed to manipulate the molecule with lasers.

This guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the spectroscopic characterization of YbBr. It is designed for researchers and scientists who require a deep, mechanistic understanding of the techniques and the rationale behind their application. We will explore both the predictive power of computational chemistry and the empirical validation provided by high-resolution spectroscopy, offering a holistic view of the molecule's electronic and rovibrational landscape.

Part 1: Theoretical Characterization - Predicting the Electronic Landscape

Before embarking on complex and resource-intensive experiments, a robust theoretical investigation is indispensable. For a molecule containing a heavy lanthanide element like ytterbium, relativistic effects and electron correlation are significant, necessitating high-level ab initio computational methods.

The Method of Choice: Multireference Configuration Interaction (MRCI)

The electronic structure of YbBr is not adequately described by single-reference methods due to the near-degeneracy of several electronic states. Therefore, multireference methods are essential. The Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction with Davidson correction (MRCI+Q) has proven to be a highly effective approach.[1][2]

-

Causality behind the Choice: The CASSCF method first provides a good zero-order description of the wavefunction by considering all important electronic configurations. The subsequent MRCI+Q calculation builds upon this, incorporating dynamic electron correlation, which is crucial for accurately predicting energies and spectroscopic constants.[1] For heavy atoms like Yb and Br, spin-orbit coupling (SOC), which mixes electronic states, is a critical effect that must be included in the calculations to achieve agreement with experimental reality.[1][2]

Key Theoretical Outputs: Potential Energy Curves and Spectroscopic Constants

The primary output of these calculations is a set of Potential Energy Curves (PECs), which map the molecule's energy as a function of the internuclear distance between Yb and Br.[3] Each curve represents a different electronic state. From these curves, key spectroscopic constants can be derived.

-

Potential Energy Curves (PECs): The PECs reveal the equilibrium bond length (Rₑ) at the minimum energy point, the dissociation energy (Dₑ), and the overall shape of the potential well which dictates the vibrational motion.[4][5] They are crucial for identifying suitable electronic transitions for experimental probing.

Caption: Simplified Potential Energy Curves (PECs) for low-lying electronic states of YbBr.

-

Spectroscopic Constants: Derived from the PECs, these constants provide a quantitative description of the molecule. Recent theoretical work has provided a comprehensive set of these values for numerous electronic states of YbBr.[1][6]

| Constant | Description | Significance |

| Tₑ | Electronic Term Energy | The energy of the electronic state's minimum relative to the ground state. |

| Rₑ | Equilibrium Internuclear Distance | The bond length at the minimum of the potential energy curve.[3] |

| ωₑ | Harmonic Vibrational Frequency | The spacing between vibrational energy levels near the bottom of the potential well. |

| Bₑ | Rotational Constant | Inversely related to the moment of inertia, it determines the spacing of rotational energy levels.[7] |

| μₑ | Permanent Electric Dipole Moment | Measures the charge separation in the molecule, crucial for understanding interactions with external electric fields. |

Table 1: Theoretically Calculated Spectroscopic Constants for Select States of YbBr (Data sourced from MRCI+Q calculations)[1][8]

| State | Tₑ (cm⁻¹) | Rₑ (Å) | ωₑ (cm⁻¹) | Bₑ (cm⁻¹) | μₑ (Debye) |

| X²Σ⁺ | 0 | 2.768 | 198.5 | 0.046 | 5.09 |

| (1)²Π | 13739 | 2.744 | 204.8 | 0.047 | 6.94 |

| (2)²Σ⁺ | 17937 | 2.753 | 203.1 | 0.047 | 6.82 |

Part 2: Experimental Characterization - Probing the Molecule with Light

While theoretical calculations provide an invaluable predictive framework, experimental verification is essential to confirm and refine these predictions. Laser-Induced Fluorescence (LIF) spectroscopy is a powerful and widely used technique for this purpose due to its high sensitivity and resolution.[9][10][11]

The Laser-Induced Fluorescence (LIF) Technique

LIF is a two-step process: a tunable laser excites the YbBr molecule from a lower to a higher electronic state, and the subsequent spontaneous emission (fluorescence) as the molecule relaxes is detected.[9][11]

-

Why LIF? Its primary advantage over simple absorption spectroscopy is its superior sensitivity. Instead of measuring a small decrease in a bright transmitted laser beam, LIF detects emitted photons against a near-zero background, allowing for the study of species at very low concentrations.[9][10]

Caption: Energy level diagram showing P-branch (ΔJ=-1) and R-branch (ΔJ=+1) rovibrational transitions.

Conclusion: Synthesizing Theory and Experiment

The spectroscopic characterization of the YbBr molecule is a prime example of the powerful synergy between high-level ab initio theory and high-resolution experimental spectroscopy. Theoretical calculations provide the roadmap, predicting the locations and properties of electronic states, which significantly reduces the experimental search space. [1]In turn, experimental techniques like Laser-Induced Fluorescence provide the ground truth, yielding precise measurements of spectroscopic constants that can be used to benchmark and refine the theoretical models. [2][6]The resulting, highly accurate data on the potential energy surfaces and rovibrational energy level structure of YbBr are the critical ingredients for advancing research in laser cooling, precision measurement, and quantum science.

References

-

Al-Ktaifani, M., Korek, M., & Al-Tameem, Z. (2019). Electronic Structure Calculations with the Spin Orbit Effect of the Low-Lying Electronic States of the YbBr Molecule. ACS Omega, 4(12), 14987–14995. [Link]

-

Al-Ktaifani, M., Korek, M., & Al-Tameem, Z. (2019). Potential energy curves for the 2,4 Σ (+/−) , 2,4 Π, and 2,4 Δ states of the YbBr molecule using spin-free MRCI +Q calculation. ResearchGate. [Link]

-

Al-Ktaifani, M., Korek, M., & Al-Tameem, Z. (2019). Electronic Structure Calculations with the Spin Orbit Effect of the Low-Lying Electronic States of the YbBr Molecule. National Center for Biotechnology Information (PMC). [Link]

-

Al-Ktaifani, M., Korek, M., & Al-Tameem, Z. (2019). Electronic Structure Calculations with the Spin Orbit Effect of the Low-Lying Electronic States of the YbBr Molecule. ResearchGate. [Link]

-

Al-Ktaifani, M., Korek, M., & Al-Tameem, Z. (2019). Electronic Structure Calculations with the Spin Orbit Effect of the Low-Lying Electronic States of the YbBr Molecule. ACS Omega. [Link]

-

Demtröder, W. (2008). Laser-induced Fluorescence Spectroscopy. Laser Spectroscopy, 359-413. [Link]

-

Yuan, J., Zhang, D., Sun, J., & Yang, Z. (2008). Potential energy curves of the Λ-S states of BBr. ResearchGate. [Link]

-

Yin, J., Liu, F., Li, X., & Walsh, C. T. (2005). Genetically encoded short peptide tag for versatile protein labeling by Sfp phosphopantetheinyl transferase. Proceedings of the National Academy of Sciences, 102(44), 15815-15820. [Link]

-

LibreTexts Chemistry. (2020). The Vibration-Rotation Spectrum. Chemistry LibreTexts. [Link]

-

Tose, A. J., & Wilson, Z. E. (2022). Current State of Laser-Induced Fluorescence Spectroscopy for Designing Biochemical Sensors. MDPI. [Link]

-

De Nadai, T., et al. (2017). An Optimized Procedure for the Site-Directed Labeling of NGF and proNGF for Imaging Purposes. Frontiers in Molecular Neuroscience, 10, 20. [Link]

-

Zhou, Z., et al. (2014). Site-Specific Assembly of DNA-Protein Hybrids on the Single-Molecule Level. Bioconjugate Chemistry, 25(7), 1252-1256. [Link]

-

Guttman, A., & Schwartz, H. E. (2005). Laser-induced fluorescence detection schemes for the analysis of proteins and peptides using capillary electrophoresis. Electrophoresis, 26(13), 2608-21. [Link]

-

Positive Chemistry. (2023). Chemistry - Bonding & Structure - Potential Energy Diagrams. YouTube. [Link]

-

Edinburgh Instruments. (n.d.). What is Laser Induced Fluorescence? Edinburgh Instruments. [Link]

-

Khan Academy. (n.d.). Interpreting potential energy curves of diatomic molecules. Khan Academy. [Link]

-

Moss, A. (2003). VIBRATION-ROTATION SPECTRA. Alchemyst. [Link]

-

University of Bristol. (n.d.). Vibrational-Rotational Spectroscopy. University of Bristol, School of Chemistry. [Link]

-

LibreTexts Chemistry. (2018). Potential Energy Surfaces. Chemistry LibreTexts. [Link]

-

Yin, J., et al. (2005). Genetically encoded short peptide tag for versatile protein labeling by Sfp phosphopantetheinyl transferase. PubMed. [Link]

-

Wikipedia. (n.d.). Rotational–vibrational spectroscopy. Wikipedia. [Link]

-

LibreTexts Chemistry. (2024). Rovibrational Spectroscopy. Chemistry LibreTexts. [Link]

Sources

- 1. Electronic Structure Calculations with the Spin Orbit Effect of the Low-Lying Electronic States of the YbBr Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. Electronic Structure Calculations with the Spin Orbit Effect of the Low-Lying Electronic States of the YbBr Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 10. Current State of Laser-Induced Fluorescence Spectroscopy for Designing Biochemical Sensors | MDPI [mdpi.com]

- 11. edinst.com [edinst.com]

An In-depth Technical Guide to Ytterbium(II) Bromide: Synthesis, Mechanism, and Application

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ytterbium(II) Bromide (YbBr₂), a potent single-electron transfer (SET) reagent with growing significance in synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document navigates the critical aspects of YbBr₂, from its fundamental physicochemical properties and synthesis to its mechanistic action and practical applications. A crucial clarification regarding its Chemical Abstracts Service (CAS) number is provided to ensure scientific accuracy. Detailed, field-proven protocols for synthesis, application in pinacol coupling, and safe handling are presented, underpinned by an understanding of the causality behind experimental choices. This guide aims to serve as an authoritative resource, enabling researchers to effectively harness the unique reactivity of this powerful divalent lanthanide reagent.

Introduction: The Divalent Lanthanide Advantage

In the landscape of modern organic synthesis, divalent lanthanide reagents, particularly Samarium(II) iodide (SmI₂), have become indispensable tools for mediating challenging reductive transformations.[1] Within this class of reagents, Ytterbium(II) halides offer a distinct reactivity profile. The stability of the +2 oxidation state in ytterbium is attributed to its fully filled 4f¹⁴ electron configuration, which imparts unique redox properties.[2] Ytterbium(II) bromide (YbBr₂), while a less powerful reductant than SmI₂ (E⁰(Yb³⁺/Yb²⁺) = -1.15 V vs. E⁰(Sm³⁺/Sm²⁺) = -1.55 V), often exhibits enhanced selectivity and utility in specific synthetic contexts, making it a valuable alternative for fine-tuning reaction outcomes.[3][4] This guide focuses exclusively on the bromide analogue, exploring its synthesis, characterization, and application as a strategic reagent in carbon-carbon bond formation.

Critical Note on Identification: CAS Number 13759-89-2 vs. 25502-05-0

A point of significant ambiguity in literature and commercial databases requires immediate clarification. The CAS number 13759-89-2 , provided in the topic of this guide, correctly corresponds to Ytterbium(III) bromide (YbBr₃) , the trivalent state of the compound.[5][6][7] The subject of this guide, Ytterbium(II) bromide (YbBr₂) , is correctly identified by CAS Number 25502-05-0 .[8] This distinction is critical, as the synthetic utility and reactivity of the divalent (Yb²⁺) and trivalent (Yb³⁺) species are fundamentally different. YbBr₃ is a Lewis acid, whereas YbBr₂ is a potent reducing agent.[1] This guide will proceed with the chemistry and properties of Ytterbium(II) bromide, CAS 25502-05-0.

Physicochemical and Structural Properties

Ytterbium(II) bromide is a pale yellow, highly hygroscopic solid that is acutely sensitive to air and moisture. Exposure leads to rapid oxidation to form ytterbium oxybromide and the release of hydrogen gas. Consequently, its storage and handling necessitate a strictly inert atmosphere (e.g., argon or nitrogen) or a high vacuum.[6]

Table 1: Physicochemical Properties of Ytterbium(II) Bromide

| Property | Value | Source(s) |

| CAS Number | 25502-05-0 | [8] |

| Chemical Formula | YbBr₂ | |

| Molar Mass | 332.853 g·mol⁻¹ | |

| Appearance | Pale yellow solid | |

| Melting Point | 673 °C (1243 °F; 946 K) | [8] |

| Crystal System | Orthorhombic | |

| Space Group | Pbca (SrI₂ structure type) or Pnnm (CaCl₂ type) | |

| Unit Cell Parameters | a=6.63 Å, b=6.93 Å, c=4.47 Å | |

| Reactivity | Highly sensitive to air and moisture | [6] |

Ytterbium(II) bromide adopts an orthorhombic crystal structure, a key feature influencing its solid-state properties and stability.

Caption: Conceptual diagram of the ionic lattice of Ytterbium(II) bromide.

Synthesis and Characterization

The synthesis of high-purity YbBr₂ is non-trivial due to the compound's sensitivity. Several established methods exist, each with distinct advantages depending on the required scale and purity.

Ex Situ Synthesis Protocols

These methods produce solid YbBr₂ which can be isolated, stored, and used in subsequent reactions.

Method 1: Reduction of Ytterbium(III) Bromide This high-temperature method relies on the reduction of the more stable YbBr₃.

-

Principle: Gaseous hydrogen reduces the trivalent ytterbium to its divalent state. The reaction is driven by the formation of hydrogen bromide gas.

-

Protocol:

-

Place anhydrous YbBr₃ (CAS 13759-89-2) in a quartz tube within a tube furnace.

-

Heat the system to 500–600 °C.

-

Pass a stream of dry hydrogen gas (H₂) over the YbBr₃.

-

Maintain the reaction for several hours until the conversion to YbBr₂ is complete, as indicated by the color change from white (YbBr₃) to pale yellow (YbBr₂).

-

Cool the system to room temperature under a continuous flow of inert gas (e.g., argon) before handling the product in a glovebox.

-

Method 2: Comproportionation Reaction This method involves the reaction of metallic ytterbium with its trivalent bromide salt.

-

Principle: Ytterbium metal reduces YbBr₃ in a solid-state reaction at very high temperatures. The stoichiometry ensures the exclusive formation of YbBr₂.

-

Protocol:

-

In an inert atmosphere glovebox, thoroughly mix stoichiometric amounts of ytterbium metal powder and anhydrous YbBr₃ (molar ratio 1:2).

-

Seal the mixture in a tantalum crucible under a high vacuum.

-

Heat the crucible to 960 °C and maintain this temperature for several hours to ensure complete reaction.

-

Cool the crucible slowly to room temperature before opening in a glovebox.

-

Caption: General workflow for the ex situ synthesis of solid YbBr₂.

Characterization of Ytterbium(II) Bromide

Confirming the successful synthesis and purity of YbBr₂ is crucial.

-

Magnetic Susceptibility: This is a definitive method. Yb(II) has a filled 4f¹⁴ shell and is therefore diamagnetic . In contrast, Yb(III) has a 4f¹³ configuration and is paramagnetic .[4] The absence of a paramagnetic signal is strong evidence for the formation of the Yb(II) species.

-

X-ray Diffraction (XRD): Powder XRD can be used to confirm the orthorhombic crystal structure and compare the resulting pattern with known data for YbBr₂.

-

Visual Inspection: While not quantitative, the color change from white (YbBr₃) or silvery metal (Yb) to the characteristic pale yellow of YbBr₂ provides a preliminary indication of reaction success.

Mechanism of Action: The Single-Electron Transfer (SET) Paradigm

The synthetic utility of YbBr₂ stems from its ability to act as a single-electron donor. In reactions with organic substrates, particularly those with electrophilic π-systems like carbonyls, YbBr₂ transfers a single electron to generate a radical anion intermediate. This SET process is the cornerstone of its reactivity.

The general mechanism for the reduction of a ketone is as follows:

-

First SET: A molecule of the ketone (R₂C=O) accepts an electron from YbBr₂ to form a ketyl radical anion and YbBr₂⁺ (which is actually Yb³⁺).

-

Dimerization: Two ketyl radical anions couple to form a carbon-carbon bond, resulting in a dianionic pinacolate intermediate.

-

Protonation: Workup with a proton source (e.g., H₂O) neutralizes the dianion to yield the final 1,2-diol product (a pinacol).

Caption: Simplified mechanism of YbBr₂-mediated pinacol coupling via SET.

Field Application: Protocol for In Situ Generation and Use

For many applications, the in situ generation of organo-ytterbium(II) reagents is more convenient than isolating the pure solid. This approach avoids the challenges of handling the highly sensitive solid YbBr₂. The following protocol describes the formation of an allyl-ytterbium(II) bromide reagent, which can act as both a nucleophile and a SET reagent.[5][9]

Protocol: Preparation of (2-methylallyl)ytterbium(II) bromide

-

Objective: To generate a solution of (2-methylallyl)ytterbium(II) bromide in THF for subsequent use in synthesis.

-

Reagents & Equipment:

-

Ytterbium powder (1.0 mmol, 173 mg)

-

3-bromo-2-methylpropene (1.1 mmol, 0.11 mL)

-

Anhydrous Tetrahydrofuran (THF, 5 mL)

-

Iodine (I₂, one small crystal, catalytic amount)

-

Schlenk flask, magnetic stirrer, nitrogen line, syringes.

-

-

Procedure:

-

Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen gas.

-

Charging Flask: Under a positive pressure of nitrogen, add the ytterbium powder and the catalytic crystal of iodine to the flask.

-

Solvent Addition: Add 5 mL of anhydrous THF via syringe.

-

Initiation: The iodine serves to activate the surface of the ytterbium metal.

-

Reagent Addition: Slowly add the 3-bromo-2-methylpropene (0.11 mL) to the stirred suspension at room temperature.

-

Reaction: Stir the mixture under a nitrogen atmosphere. The reaction is typically indicated by the disappearance of the metallic ytterbium and the formation of a deep-purple solution. This process may take approximately 2 hours.[5]

-

Completion: The resulting deep-purple solution of (2-methylallyl)ytterbium(II) bromide is now ready for use as a Grignard-like or SET reagent in subsequent synthetic steps.

-

Safe Handling, Storage, and Quenching

The high reactivity of YbBr₂ and its precursors necessitates rigorous adherence to safety protocols. All manipulations must be performed under a strictly inert atmosphere.

Storage and Handling

-

Storage: Solid YbBr₂ must be stored in a sealed container inside a nitrogen- or argon-filled glovebox. Avoid exposure to light and heat.

-

Handling: Use only glassware that has been rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C for several hours). Transfers of solid material should be conducted exclusively within a glovebox.[6] Solutions in anhydrous solvents should be handled using standard Schlenk line or syringe techniques under a positive pressure of inert gas.[6]

Protocol for Safe Quenching and Disposal

Excess or residual YbBr₂ must be safely neutralized before disposal. The procedure involves the slow, controlled addition of protic reagents in increasing order of reactivity.

-

Warning: This process is exothermic and will generate flammable hydrogen gas. It must be performed in a well-ventilated fume hood, away from ignition sources, and behind a safety shield.

-

Procedure:

-

Inerting & Cooling: Place the reaction vessel containing the YbBr₂ residue (or solution) under a nitrogen atmosphere and cool it in an ice-water bath (0 °C).

-

Initial Quench: With vigorous stirring, slowly and dropwise add isopropanol . Monitor for gas evolution and exotherm. Continue the addition until gas evolution subsides.

-

Secondary Quench: Slowly and dropwise add methanol . This is more reactive than isopropanol and will quench any remaining reactive material.

-

Final Quench: Once the reaction with methanol is complete, very slowly and carefully add water .

-

Neutralization & Disposal: After gas evolution has completely ceased, the resulting aqueous solution can be neutralized with dilute acid (e.g., 1M HCl) if necessary and then disposed of according to institutional hazardous waste guidelines.

-

Sources

- 1. Ytterbium compounds - Wikipedia [en.wikipedia.org]

- 2. Ytterbium - Wikipedia [en.wikipedia.org]

- 3. Multi-electron redox reactivity of a samarium( ii ) hydrido complex - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03104K [pubs.rsc.org]

- 4. Multi-electron redox reactivity of a samarium(ii) hydrido complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. ameslab.gov [ameslab.gov]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. globethesis.com [globethesis.com]

An In-Depth Technical Guide to the Lewis Acidity of Ytterbium(III) Bromide

Abstract

This technical guide provides a comprehensive examination of the Lewis acidic properties of Ytterbium(III) Bromide (YbBr₃) for researchers, scientists, and professionals in drug development and organic synthesis. Moving beyond a simple recitation of facts, this document delves into the fundamental principles governing its reactivity, offers detailed, field-proven protocols for its characterization and application, and contextualizes its function among other lanthanide-based catalysts. We will explore the theoretical basis of its Lewis acidity, present a self-validating experimental workflow for its quantitative assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, and demonstrate its catalytic utility in a cornerstone organic transformation. This guide is structured to empower the practicing scientist with both the theoretical knowledge and the practical methodologies required to effectively harness the catalytic potential of YbBr₃.

The Lanthanide Advantage: A Primer on Ytterbium Lewis Acidity

The utility of Lewis acids in catalysis is fundamental to modern organic chemistry. A Lewis acid is defined as an electron-pair acceptor. In catalysis, these species typically function by activating an electron-rich substrate (a Lewis base), rendering it more susceptible to nucleophilic attack.

Lanthanides, including ytterbium (Yb), represent a unique class of Lewis acids. The Ytterbium(III) ion (Yb³⁺) possesses a [Xe]4f¹³ electron configuration. While the f-orbitals are generally considered to be poorly involved in bonding, their presence and the high positive charge of the Yb³⁺ ion create a potent electron-accepting center. Key characteristics of lanthanide Lewis acids include:

-

Hard Acid Character: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, lanthanide ions are considered "hard" Lewis acids. This makes them particularly oxophilic, meaning they coordinate strongly to hard Lewis bases, most notably oxygen-containing functional groups like carbonyls, ethers, and alcohols. This oxophilicity is the cornerstone of their catalytic mechanism in many reactions.

-

Water Tolerance: Unlike traditional Lewis acids such as aluminum trichloride (AlCl₃) or boron tribromide (BBr₃), which decompose violently in the presence of water, many lanthanide catalysts, including ytterbium(III) compounds, are stable and can even function in aqueous or protic media. This property vastly expands their synthetic utility and simplifies reaction workups.

Ytterbium(III) bromide (YbBr₃) is a white, crystalline solid that is highly soluble in water and many organic solvents, making it a versatile candidate for homogeneous catalysis.[1] Its primary role in a chemical reaction is to act as an electrophile activator, as depicted below.

Caption: General mechanism of Lewis acid catalysis by YbBr₃.

Quantifying Lewis Acidity: The Gutmann-Beckett Method

To rationally select a Lewis acid for a specific application, its strength must be quantified. While several methods exist, the Gutmann-Beckett method has become a convenient and widely adopted standard for determining the effective Lewis acidity (eLA) of a substance in solution.[2][3] This is distinct from global Lewis acidity (gLA), which is a thermodynamic measure like fluoride ion affinity and can be more challenging to determine experimentally.[4][5][6]